molecular formula C20H24N6S2 B14128509 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane

Cat. No.: B14128509
M. Wt: 412.6 g/mol
InChI Key: QCDZKAFASJAQEF-UHFFFAOYSA-N
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Description

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is an organic compound characterized by the presence of azide groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane typically involves the nucleophilic substitution of a suitable dihalogen precursor with sodium azide (NaN₃). The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100°C) for an extended period (e.g., 24 hours) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO at elevated temperatures.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Triazoles: Formed from the cycloaddition of azides with alkynes.

    Amines: Formed from the reduction of azides.

Scientific Research Applications

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane primarily involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions with alkynes, leading to the formation of triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(2-[4-(azidomethyl)phenyl]ethanesulfanyl)ethane is unique due to the presence of both azide and sulfanyl groups, which provide distinct reactivity and potential for diverse applications in materials science and organic synthesis.

Properties

Molecular Formula

C20H24N6S2

Molecular Weight

412.6 g/mol

IUPAC Name

1-(azidomethyl)-4-[2-[2-[2-[4-(azidomethyl)phenyl]ethylsulfanyl]ethylsulfanyl]ethyl]benzene

InChI

InChI=1S/C20H24N6S2/c21-25-23-15-19-5-1-17(2-6-19)9-11-27-13-14-28-12-10-18-3-7-20(8-4-18)16-24-26-22/h1-8H,9-16H2

InChI Key

QCDZKAFASJAQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCSCCSCCC2=CC=C(C=C2)CN=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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